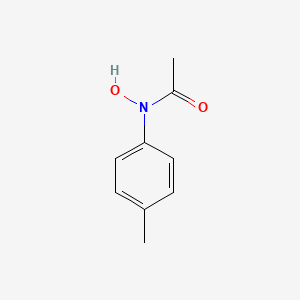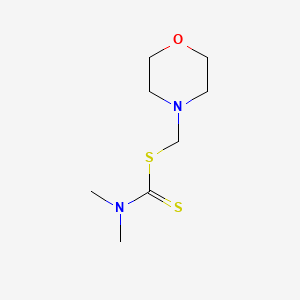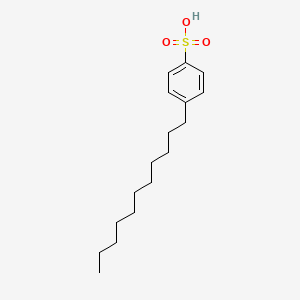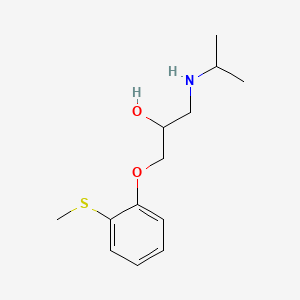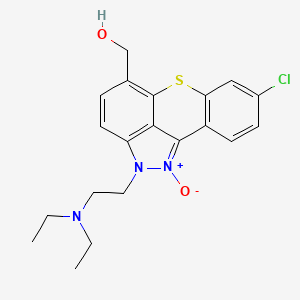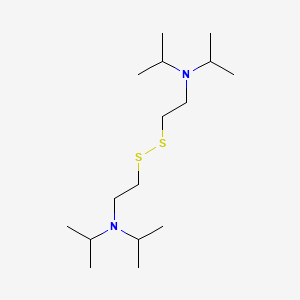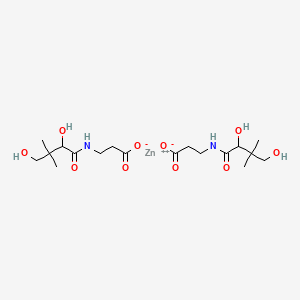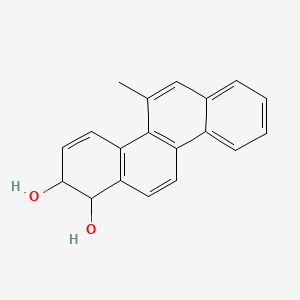![molecular formula C16H21NO5 B1202253 2-methyl-N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)-2-propenamide](/img/structure/B1202253.png)
2-methyl-N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)-2-propenamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Acrylamide in Baking Products
- Acrylamide Formation and Reduction : Acrylamide, a chemical compound with a similar acrylamide functional group, is produced in high-carbohydrate, heat-treated foods and has known toxic properties (neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity). Research focuses on understanding the factors affecting its formation in bakery products and developing guidelines to reduce its levels, highlighting the importance of food safety and public health measures (Keramat et al., 2011).
2-Methyloxolane for Green Extraction
- Sustainable Solvent Applications : The exploration of 2-methyloxolane (2-MeOx) as a bio-based solvent for the extraction of natural products and food ingredients demonstrates a shift towards environmentally friendly alternatives to petroleum-based solvents. This research is vital for developing sustainable industrial processes and reducing environmental impact (Rapinel et al., 2020).
Toxicity and Environmental Impact Studies
- Toxicological and Environmental Studies : Studies on the occurrence and toxicity of antimicrobial agents like triclosan, as well as antibiotics in the environment, inform on the ecological and health risks associated with chemical compounds. These findings support the need for careful management and disposal of chemicals to protect environmental and human health (Bedoux et al., 2012).
Propiedades
Nombre del producto |
2-methyl-N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)-2-propenamide |
|---|---|
Fórmula molecular |
C16H21NO5 |
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
2-methyl-N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide |
InChI |
InChI=1S/C16H21NO5/c1-12(2)16(18)17-13-3-4-14-15(11-13)22-10-8-20-6-5-19-7-9-21-14/h3-4,11H,1,5-10H2,2H3,(H,17,18) |
Clave InChI |
SHOAYIYXGKLRBB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NC1=CC2=C(C=C1)OCCOCCOCCO2 |
Solubilidad |
35.2 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



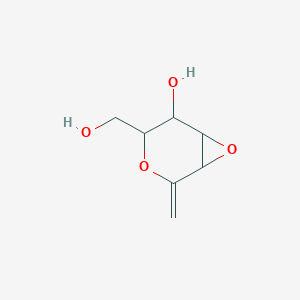
![1-(Tert-butylamino)-3-{1-(1-methyl-1h-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy}propan-2-ol](/img/structure/B1202172.png)
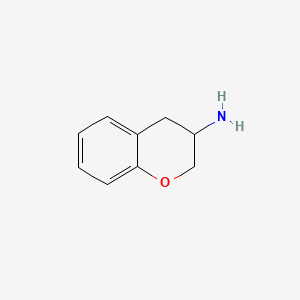
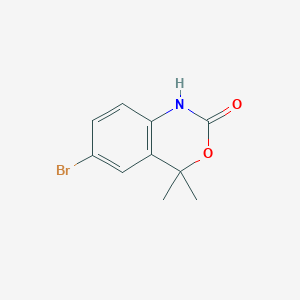
![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)
